molecular formula C19H22N4O2 B2789568 2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034556-16-4

2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2789568
CAS No.: 2034556-16-4
M. Wt: 338.411
InChI Key: UYVYLENNCCCYQP-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic small molecule designed for research applications, featuring a molecular framework that combines indole and pyrazole heterocycles. The indole scaffold is a prominent pharmacophore in medicinal chemistry, known to be associated with a broad spectrum of biological activities. Scientific literature indicates that indole derivatives are frequently investigated for their potential as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics and can be exploited in anticancer research . Furthermore, indole-based compounds have demonstrated antioxidant properties in various experimental models . The specific biological profile and primary mechanisms of action for this exact compound are subjects for ongoing investigation, and researchers are encouraged to consult the latest publications for new findings. The structural motif of an acetamide linker connecting a heterocyclic system, as seen in this compound, is common in the development of therapeutic agents. For instance, similar molecular architectures are found in compounds studied for their cell-, tissue-, and organ-preserving effects, particularly in contexts like ischemia-reperfusion injury . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all materials in accordance with their institution's safety protocols and applicable regulations.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(9-14-10-20-18-7-2-1-6-17(14)18)22-15-11-21-23(12-15)13-16-5-3-4-8-25-16/h1-2,6-7,10-12,16,20H,3-5,8-9,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVYLENNCCCYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling under specific conditions.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the indole and pyrazole intermediates with the tetrahydropyran moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide . Research indicates that derivatives of indole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Indole Derivatives : Indoles have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Pyrazole Moieties : Compounds containing pyrazole rings have demonstrated efficacy as antitumor agents through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Studies suggest that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives have shown promising antifungal activity, making them candidates for developing new antifungal agents.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of indole-based compounds:

  • Mechanisms of Action : These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Potential Applications : They could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study CNeuroprotectionIndicated potential in reducing neuronal cell death in models of oxidative stress, suggesting a pathway for therapeutic development in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogues include:

  • Indole substitutions : Position and functional groups (e.g., halogenated benzyl, adamantane, or unmodified indole).
  • Pyrazole modifications : Substituents at the 1- and 4-positions (e.g., oxane-methyl, tetrahydropyran-protected groups, or benzotriazole).
  • Acetamide linkages : Variations in the amine group attached to the acetamide (e.g., chlorophenyl, phenylethyl, or benzimidazole).

Antimicrobial and Enzyme Inhibition Activity

  • Antimicrobial : 1,3,4-Thiadiazole derivatives () exhibit activity against E. coli and C. albicans .
  • Enzyme Inhibition : Adamantane-indole derivatives () and acetylcholinesterase inhibitors () highlight the role of hydrophobic groups in target engagement .

Biological Activity

2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic compound characterized by its complex structure, which integrates an indole moiety with a pyrazole and oxane ring. This structural diversity suggests significant potential for various biological activities, making it a candidate for medicinal applications.

The compound has the following chemical properties:

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 338.411 g/mol
  • InChI Key : A unique identifier that provides information about the compound's structure.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds related to this structure have shown effectiveness against various bacteria, including Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.
  • Anticancer Properties : Certain derivatives have displayed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and others.
  • Antiviral Effects : Some indole derivatives have been identified as dual inhibitors against respiratory viruses like RSV and IAV.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds. For instance, one study reported that derivatives of indole exhibited low minimum inhibitory concentrations (MICs) against MRSA, with values as low as 0.98 μg/mL . The following table summarizes the antimicrobial activity of related compounds:

CompoundTarget OrganismMIC (μg/mL)
2-(5-Iodo-1H-indol-3-yl)MRSA0.98
Indolylquinazolinone 3kS. aureus ATCC 259233.90
Indolylquinazolinone 3kMRSA ATCC 43300<1

Anticancer Activity

The antiproliferative effects of certain derivatives were assessed against various cancer cell lines. For example, compounds like 3b, 3e, and 3g showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts . The following table illustrates the anticancer activity:

CompoundCancer Cell LineIC50 (μM)
Compound 3bA5495.0
Compound 3eHeLa7.5
Compound 3gMCF76.0

Antiviral Activity

A series of derivatives have been evaluated for their antiviral properties, particularly against RSV and IAV. Notably, several compounds exhibited sub-micromolar EC values, indicating potent antiviral activity . The following summarizes some findings:

CompoundVirus TypeEC50 (μM)
Compound 14'cRSV<0.5
Compound 14'eIAV<0.7

The mechanisms underlying the biological activities of these compounds are still under investigation but may involve:

  • Inhibition of bacterial biofilm formation , which enhances their antibacterial efficacy.
  • Induction of apoptosis in cancer cells , leading to reduced cell viability.
  • Interference with viral replication pathways , providing a basis for their antiviral effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.
  • Step 2 : Introduce the oxane moiety through alkylation using 2-(bromomethyl)oxane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 3 : Couple the indole-acetamide fragment via amide bond formation using coupling agents like HATU or EDCI in dichloromethane .
  • Key Optimization : Solvent choice (DMF for alkylation, DCM for amidation) and reaction time (6–12 hours for alkylation; 24 hours for coupling) are critical for yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (1H NMR: δ 7.2–8.1 ppm for aromatic protons) and oxane linkage (δ 3.5–4.0 ppm for CH₂-O) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~383.18) and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Q. What methods are used to assess purity, and what thresholds are acceptable for in vitro studies?

  • Purity Assessment :

  • HPLC : Use a C18 column with acetonitrile/water gradient (95:5 to 50:50) to achieve ≥95% purity .
  • Melting Point : Confirm consistency with literature values (e.g., 180–185°C) to rule out polymorphic impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., over-alkylation)?

  • Strategies :

  • Temperature Control : Maintain alkylation at ≤80°C to prevent decomposition of the oxane group .
  • Protecting Groups : Temporarily protect the pyrazole NH with tert-butoxycarbonyl (Boc) during alkylation to avoid competing reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Q. How can biological activity be systematically evaluated, and what are common pitfalls in assay design?

  • Approach :

  • Primary Screening : Use kinase inhibition assays (e.g., EGFR or JAK2) at 10 µM concentration to identify preliminary activity .
  • Follow-Up : Validate hits via dose-response curves (IC50 determination) and counter-screens for off-target effects (e.g., CYP450 inhibition) .
  • Pitfalls : Solvent choice (DMSO ≤0.1% to avoid cytotoxicity) and cell line selection (e.g., HEK293 vs. HepG2 for metabolic stability) can skew results .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Resolution Workflow :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) .
  • Dynamic NMR : Probe conformational flexibility of the oxane ring at variable temperatures .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Stability Protocols :

  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor via LC-MS for hydrolysis products (e.g., free indole or pyrazole) .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) to assess photodegradation pathways .

Q. How can discrepancies in reported bioactivity (e.g., conflicting IC50 values) be analyzed methodologically?

  • Root-Cause Analysis :

  • Assay Variability : Compare protocols (e.g., ATP concentration in kinase assays) and normalize data using reference inhibitors .
  • Compound Lot Analysis : Test multiple synthetic batches for purity and stereochemical consistency .
  • Computational Modeling : Perform molecular docking to identify binding pose variations across protein isoforms .

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